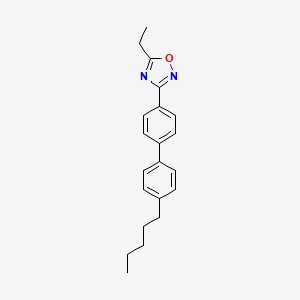
2,3,5,6-tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide
Overview
Description
2,3,5,6-Tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl derivatives under oxidative conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dibenzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the aromatic rings using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
2,3,5,6-Tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the dibenzofuran moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2,3,5,6-Tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
- N-(2,3,5,6-tetramethylphenyl)sulfonamide
- N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)sulfonamide
These compounds share similar structural features but differ in the substitution pattern and functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the dibenzofuran moiety and multiple methyl groups in This compound
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-12-10-13(2)15(4)22(14(12)3)28(25,26)23-16-8-9-19-17(11-16)21-18(24)6-5-7-20(21)27-19/h8-11,23H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXBKMVJYQRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4572681.png)
![isopropyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4572685.png)

![1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4572698.png)
![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4572701.png)
![Methyl 4-({[1-(pyridin-4-yl)ethyl]carbamoyl}amino)benzoate](/img/structure/B4572704.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B4572708.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4572711.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4572712.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4572721.png)
![1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4572726.png)
![{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4572734.png)
![3-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4572754.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-PYRIDINYLMETHYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4572771.png)
